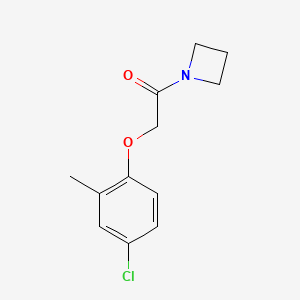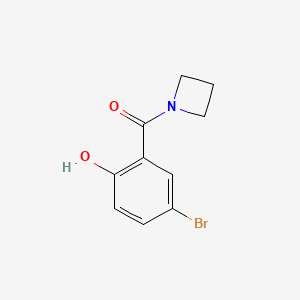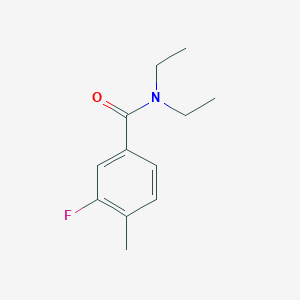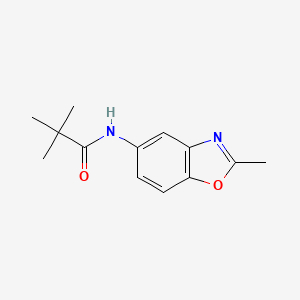![molecular formula C16H14N2O2 B7474710 4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one](/img/structure/B7474710.png)
4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one, also known as LY294002, is a synthetic small molecule inhibitor that selectively targets the phosphatidylinositol 3-kinase (PI3K) pathway. This compound has been widely used in scientific research to investigate the role of the PI3K pathway in various physiological and pathological processes.
Mecanismo De Acción
4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one acts as a competitive inhibitor of the ATP-binding site of PI3K, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This results in the inhibition of downstream signaling molecules, such as Akt and mTOR, which are essential for cell survival and proliferation.
Biochemical and Physiological Effects:
4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one has been shown to induce apoptosis in various cancer cell lines, including prostate, breast, and lung cancer cells. It has also been shown to inhibit angiogenesis and tumor growth in animal models of cancer. In addition, 4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one has been shown to modulate the immune response by inhibiting the activation of T cells and the production of cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one is its specificity for the PI3K pathway, which allows for the selective investigation of this pathway without affecting other signaling pathways. However, 4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one has been shown to have off-target effects on other enzymes, such as DNA-PK and mTOR, which may complicate the interpretation of experimental results. In addition, the use of 4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one in vivo may be limited by its poor solubility and bioavailability.
Direcciones Futuras
1. Development of more potent and selective PI3K inhibitors for clinical use in cancer therapy.
2. Investigation of the role of the PI3K pathway in other physiological and pathological processes, such as inflammation and neurodegenerative diseases.
3. Combination therapy with 4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one and other targeted agents to improve the efficacy of cancer treatment.
4. Development of new delivery systems to improve the solubility and bioavailability of 4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one for in vivo studies.
5. Investigation of the off-target effects of 4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one on other signaling pathways to better understand its mechanism of action.
Métodos De Síntesis
4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one can be synthesized through a multi-step process starting from 7-hydroxycoumarin. The key step involves the reaction between 7-hydroxycoumarin and 2-(dimethylamino)ethyl methacrylate to form the intermediate compound, which is then further reacted with 2-bromo-5-methylpyridine to yield 4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one.
Aplicaciones Científicas De Investigación
4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one has been extensively used in scientific research as a pharmacological tool to investigate the role of the PI3K pathway in various cellular processes, including cell proliferation, differentiation, migration, and survival. It has been shown to inhibit the activation of PI3K and downstream signaling molecules, such as Akt and mTOR, in a dose-dependent manner.
Propiedades
IUPAC Name |
4-methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-9-16(19)20-14-10-12(6-7-13(11)14)17-15-5-3-4-8-18(15)2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHTVELIXMJVCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N=C3C=CC=CN3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(dimethylamino)-2-oxoethyl]-4-fluoro-N-methylbenzamide](/img/structure/B7474639.png)



![2-[acetyl(methyl)amino]-N-cyclopropylbenzamide](/img/structure/B7474666.png)


![1-[4-(Azetidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7474705.png)



